N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide
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Overview
Description
The compound “N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide” is a complex organic molecule. It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system . The compound has a molecular weight of 343.435 and a linear formula of C21H21N5 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems and functional groups. The pyrazolo[3,4-d]pyrimidine core of the molecule consists of a pyrazole ring fused to a pyrimidine ring . The molecule also contains a phenylacetamide group and a methylbenzyl group .Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques : Pyrazolo[3,4-d]pyrimidine analogues have been synthesized through methods involving palladium-catalyzed C-C coupling and reductive alkylation. These synthetic approaches are crucial for creating compounds with potential antitumor activities. One study highlighted the preparation of several analogues with a focus on inhibiting in vitro cell growth, showing the methodological versatility in accessing this scaffold (Taylor & Patel, 1992).
Anticancer Activity : A study demonstrated the design, synthesis, and evaluation of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, aiming to discover new anticancer agents. One compound exhibited appreciable cancer cell growth inhibition against a panel of cancer cell lines, marking a significant step toward anticancer drug discovery (Al-Sanea et al., 2020).
Antimicrobial and Antioxidant Properties : Novel coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, highlighting their potential as therapeutic agents beyond their structural and coordination chemistry interest (Chkirate et al., 2019).
Chemical Structure and Reactivity
Complex Formation and Reactivity : The versatility of pyrazolo[3,4-d]pyrimidine derivatives in forming coordination complexes with metal ions, such as Co(II) and Cu(II), has been explored. These complexes exhibit diverse supramolecular architectures and demonstrate the potential for developing new materials with specific chemical reactivity and properties (Chkirate et al., 2019).
Synthesis of Heterocycles : The scaffold has been used to synthesize a range of heterocyclic compounds, including isoxazolines, isoxazoles, and others through [3+2] cycloaddition reactions. This demonstrates its utility as a building block in organic synthesis, offering pathways to diverse functional molecules (Rahmouni et al., 2014).
Future Directions
The future directions for research on this compound could include further investigation of its potential biological activity. Given the reported activity of similar compounds, it could be of interest to explore its potential as a CDK2 inhibitor . Additionally, further studies could investigate its physical and chemical properties in more detail, as well as its safety and toxicity profile.
Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
The compound interacts with its targets, leading to a reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound exhibits neuroprotective and anti-inflammatory properties .
Pharmacokinetics
Similar compounds have been shown to have promising pharmacokinetic profiles
Result of Action
The result of the compound’s action is a significant reduction in neuroinflammation and neurodegeneration . This is evidenced by the reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-17-7-9-19(10-8-17)15-27-16-25-22-20(23(27)30)14-26-28(22)12-11-24-21(29)13-18-5-3-2-4-6-18/h2-10,14,16H,11-13,15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHOWGVOXSMYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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